(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
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Overview
Description
(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol: is a naturally occurring steroid compound found predominantly in plant seeds. It belongs to the class of steroidal compounds and is characterized by a four-ring steroid backbone with a hydroxyl group and two double bonds . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and antibacterial properties .
Mechanism of Action
Target of Action
Stigmasta-4,22-diene-3beta,6beta-diol is a naturally occurring steroidal compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it’s a natural product widely present in plants, especially in plant seeds . More research is required to elucidate the exact mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol can be synthesized through chemical synthesis or extracted from natural sources. The synthetic route typically involves the following steps:
Starting Material: The synthesis often begins with a suitable steroid precursor.
Functional Group Introduction: Introduction of hydroxyl groups at the 3beta and 6beta positions.
Formation of Double Bonds: Establishing the double bonds at the 4 and 22 positions through dehydrogenation reactions.
Industrial Production Methods: Industrial production of this compound primarily involves extraction from plant sources. Common methods include:
Solvent Extraction: Using organic solvents to extract the compound from plant material.
Purification: Purification through techniques such as chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol can be compared with other similar steroidal compounds:
- Stigmastane-3,6-diol
- Stigmastane-3,6-dione
- Stigmastane-3,5,6-triol
- Stigmast-4-ene-3,6-diol
- 6-Hydroxystigmasta-4,22-dien-3-one
- 6beta-Hydroxystigmast-4-en-3-one
- Stigmast-4-ene-3,6-dione
- Cyasterone
- Precyasterone
Uniqueness: this compound is unique due to its specific structural features, including the presence of hydroxyl groups at the 3beta and 6beta positions and double bonds at the 4 and 22 positions. These structural characteristics contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQCVNVIULEHRQ-YIWILWCSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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